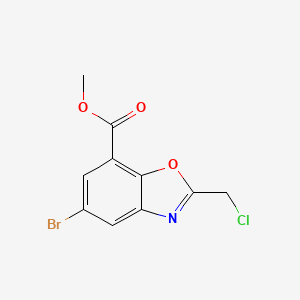

Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate

CAS No.: 1221792-54-6

Cat. No.: VC2815980

Molecular Formula: C10H7BrClNO3

Molecular Weight: 304.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221792-54-6 |

|---|---|

| Molecular Formula | C10H7BrClNO3 |

| Molecular Weight | 304.52 g/mol |

| IUPAC Name | methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate |

| Standard InChI | InChI=1S/C10H7BrClNO3/c1-15-10(14)6-2-5(11)3-7-9(6)16-8(4-12)13-7/h2-3H,4H2,1H3 |

| Standard InChI Key | DXKPKZOXRHNVRR-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C2C(=CC(=C1)Br)N=C(O2)CCl |

| Canonical SMILES | COC(=O)C1=C2C(=CC(=C1)Br)N=C(O2)CCl |

Introduction

Physical and Chemical Properties

Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate possesses specific physicochemical properties that influence its reactivity, stability, and potential applications in pharmaceutical research.

Fundamental Properties

The basic physical and chemical properties of Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate are summarized in Table 1.

Table 1: Physical and Chemical Properties of Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇BrClNO₃ |

| Molecular Weight | 304.524 g/mol |

| Exact Mass | 302.93000 |

| Polar Surface Area (PSA) | 52.33000 |

| LogP | 3.11570 |

| Appearance | Solid |

Spectroscopic Characteristics

Based on the general spectroscopic profiles of benzoxazole derivatives, Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate would exhibit characteristic signals in NMR, IR, and mass spectrometry. Though specific spectral data for this compound is limited in the available literature, predictions can be made based on its structural features:

-

¹H-NMR would show signals for aromatic protons, methyl ester protons, and chloromethyl protons

-

¹³C-NMR would reveal carbon signals corresponding to the benzoxazole core, carbonyl carbon, and substituted carbons

-

IR spectroscopy would display characteristic peaks for C=O stretching (ester group), C=N stretching (oxazole ring), and C-Cl/C-Br stretching

-

Mass spectrometry would show the molecular ion peak with characteristic isotope patterns for bromine and chlorine

Structural Characteristics

Core Structure and Substitution Pattern

Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate features a benzoxazole scaffold with specific substituents at positions 2, 5, and 7. The benzoxazole core comprises a fused benzene ring and an oxazole ring, providing rigidity and aromaticity to the molecule .

The substitution pattern includes:

-

A bromine atom at position 5

-

A chloromethyl group at position 2

-

A methyl carboxylate group at position 7

Structure-Activity Relationship Considerations

The specific substitution pattern of Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate contributes to its potential biological activities:

-

The bromine atom at position 5 may enhance binding affinity to biological targets and modify electronic properties

-

The chloromethyl group at position 2 provides a reactive site for nucleophilic substitution reactions, enabling further functionalization

-

The methyl carboxylate group at position 7 introduces hydrogen bond acceptor capabilities and influences solubility

Biological Activities

While specific biological activity data for Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate is limited, benzoxazole derivatives generally exhibit a range of pharmacological properties that suggest potential applications for this compound.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains. For example, related compounds containing the benzoxazole scaffold have shown activity against both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activities of Related Benzoxazole Derivatives

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μM |

| Escherichia coli | 32 μM |

| Pseudomonas aeruginosa | 8 μM |

Anticancer Activity

Benzoxazole derivatives have shown promising anticancer properties. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116). The mechanism of action typically involves:

-

Induction of apoptosis in cancer cells

-

Activation of caspases

-

Modulation of cell signaling pathways associated with cell survival and death

Anti-inflammatory Activity

Many benzoxazole derivatives possess anti-inflammatory properties, potentially through interaction with receptors involved in inflammatory responses. This activity could be relevant for Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate, especially considering its structural features that might enable binding to relevant biological targets.

Structure-Activity Relationship Analysis

Effect of Bromine Substitution

The bromine atom at position 5 of Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate likely influences its biological activity in several ways:

-

Enhancement of lipophilicity, potentially improving membrane permeability

-

Modification of electronic properties, affecting binding to biological targets

-

Introduction of steric effects that may influence receptor interactions

Role of the Chloromethyl Group

The chloromethyl group at position 2 represents a key reactive center in the molecule:

-

It serves as a potential alkylating agent, which could contribute to biological activity

-

It provides a site for nucleophilic substitution reactions, enabling further derivatization

-

It introduces electronic effects that may modify the reactivity of the benzoxazole ring

Impact of the Methyl Carboxylate Group

The methyl carboxylate group at position 7 contributes to the compound's properties in multiple ways:

-

It functions as a hydrogen bond acceptor, potentially enhancing interactions with biological targets

-

It influences the compound's solubility and pharmacokinetic properties

-

It provides a site for further modification through hydrolysis or amidation reactions

Comparison with Related Compounds

Structural Analogs

Several structural analogs of Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate have been reported in the literature, differing in the nature and position of substituents on the benzoxazole scaffold.

Table 3: Comparison of Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate with Structural Analogs

| Compound | Molecular Formula | Key Structural Differences | CAS Number |

|---|---|---|---|

| Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate | C₁₀H₇BrClNO₃ | Reference compound | 1221792-54-6 |

| Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate | C₁₀H₈BrNO₃ | Methyl instead of chloromethyl at position 2 | 1221792-65-9 |

| Methyl 5-bromo-1,3-benzoxazole-7-carboxylate | C₉H₆BrNO₃ | No substituent at position 2 | 1221792-83-1 |

| Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate | C₁₀H₉NO₄ | Methoxy instead of bromo at position 5; no substituent at position 2 | 1221792-16-0 |

| 7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole | C₉H₇BrClNO₂ | Bromo at position 7; methoxy at position 5; no carboxylate | 1092352-84-5 |

Electronic and Reactivity Differences

The different substituents in these structural analogs lead to distinct electronic properties and reactivity profiles:

-

Chloromethyl vs. Methyl at Position 2: The chloromethyl group in Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate enables nucleophilic substitution reactions, unlike the methyl group in Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate, which is relatively inert.

-

Bromo vs. Methoxy at Position 5: The bromine atom (electron-withdrawing) in the target compound decreases electron density in the benzoxazole ring, whereas the methoxy group (electron-donating) in analogs like Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate increases electron density, affecting reactivity toward electrophilic and nucleophilic reagents.

-

Presence vs. Absence of Carboxylate at Position 7: The methyl carboxylate group in the target compound introduces additional electronic effects and hydrogen-bonding capabilities compared to analogs lacking this group.

Future Research Directions

Synthetic Optimization

Future research could focus on optimizing synthetic routes to Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate, including:

-

Development of more efficient and environmentally friendly synthesis methods

-

Application of flow chemistry techniques for improved scalability

-

Exploration of biocatalytic approaches for stereoselective transformations

Biological Activity Exploration

Comprehensive biological evaluation of Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate is warranted, including:

-

Screening against diverse microbial strains to assess antimicrobial potential

-

Evaluation of cytotoxicity against various cancer cell lines

-

Assessment of anti-inflammatory and antiviral properties

-

Investigation of mechanism of action through molecular biology techniques

Structural Modifications

The development of new derivatives based on Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate could lead to compounds with enhanced properties:

-

Replacement of the chloromethyl group with other functionalities to modify reactivity

-

Introduction of additional substituents to fine-tune biological activity

-

Incorporation into larger molecular systems for specific applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume